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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)phenol

Cat. No.: B1329497 Get Quote

A deep dive into the UV-Vis, IR, and NMR spectral data that distinguishes o-nitrophenol from its

p-nitrophenol isomer, providing researchers with a comprehensive guide to their unique

spectroscopic fingerprints.

The positional isomerism of the nitro group on the phenol ring in 2-nitrophenol and 4-

nitrophenol gives rise to distinct physical and chemical properties, which are clearly reflected in

their spectroscopic profiles. The key to these differences lies in the nature of hydrogen

bonding. In 2-nitrophenol, the proximity of the hydroxyl and nitro groups allows for strong

intramolecular hydrogen bonding, creating a stable six-membered ring.[1] Conversely, the

greater distance between these groups in 4-nitrophenol promotes intermolecular hydrogen

bonding between separate molecules.[1] This fundamental structural variance is the basis for

the observable differences in their UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance

(NMR) spectra.

At a Glance: Key Spectroscopic Differences
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Spectroscopic
Technique

Parameter 2-Nitrophenol 4-Nitrophenol

UV-Vis Spectroscopy
λmax (in acidic

aqueous solution)
~351 nm ~317 nm

λmax (in basic

aqueous solution)
Not explicitly found ~400 nm

Molar Absorptivity (ε) Not explicitly found

18,380 ± 90

L·mol⁻¹·cm⁻¹ (at 401

nm in 10 mM NaOH at

25°C)

Infrared (IR)

Spectroscopy
O-H Stretch

~3200 cm⁻¹ (Broad,

Intramolecular H-

bonding)

~3300-3500 cm⁻¹

(Broad, Intermolecular

H-bonding)

NO₂ Asymmetric

Stretch
~1527 cm⁻¹ ~1500-1475 cm⁻¹

NO₂ Symmetric

Stretch
~1350 cm⁻¹ ~1360-1290 cm⁻¹

¹H NMR Spectroscopy Solvent CDCl₃ DMSO-d₆

δ (ppm) - OH 10.58 (s) 11.1 (s)

δ (ppm) - Aromatic H

(ortho to OH)
7.15 (ddd) 6.96 (d)

δ (ppm) - Aromatic H

(meta to OH)
8.10 (dd), 6.99 (dt) 8.14 (d)

δ (ppm) - Aromatic H

(para to OH)
7.58 (dt) -

Deciphering the Spectroscopic Data
UV-Vis Spectroscopy: A Tale of Two Absorptions
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The electronic absorption spectra of 2-nitrophenol and 4-nitrophenol are sensitive to both the

isomer and the pH of the solution. In acidic conditions, 2-nitrophenol exhibits its main

absorption peak at a longer wavelength (~351 nm) compared to 4-nitrophenol (~317 nm).[2]

This is attributed to the intramolecular hydrogen bond in 2-nitrophenol, which facilitates a

charge-transfer transition from the phenol to the nitro group.[2]

In basic solutions, the deprotonation of the hydroxyl group to form the phenolate ion leads to a

significant red shift (bathochromic shift) in the absorption maximum of 4-nitrophenol to around

400 nm.[3] This is due to the increased electron-donating ability of the phenolate ion, which

enhances conjugation and charge transfer. The molar absorptivity of 4-nitrophenol in a basic

solution is notably high, at approximately 18,380 L·mol⁻¹·cm⁻¹.

Infrared (IR) Spectroscopy: The Hydrogen Bond
Signature
IR spectroscopy provides clear evidence of the differing hydrogen bonding patterns. The O-H

stretching frequency is a key diagnostic feature. In 2-nitrophenol, the intramolecular hydrogen

bond results in a broad absorption band at a lower wavenumber, around 3200 cm⁻¹. In

contrast, the intermolecular hydrogen bonding in 4-nitrophenol gives rise to a broader O-H

stretch at a higher wavenumber, typically in the 3300-3500 cm⁻¹ range.

The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are also

informative. For aromatic nitro compounds, these bands typically appear around 1550-1475

cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[4] In 2-nitrophenol, these have been

observed at approximately 1527 cm⁻¹ and 1350 cm⁻¹, respectively.

¹H NMR Spectroscopy: Probing the Proton
Environments
The ¹H NMR spectra of the two isomers are distinctly different due to the varied chemical

environments of the aromatic protons.

4-Nitrophenol: Due to its symmetry, the ¹H NMR spectrum of 4-nitrophenol is relatively

simple. It displays two doublets in the aromatic region, corresponding to the protons ortho to

the hydroxyl group and the protons meta to the hydroxyl group.[1] In DMSO-d₆, these appear
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at approximately 6.96 ppm and 8.14 ppm, respectively. The phenolic proton is observed as a

singlet at around 11.1 ppm.[5]

2-Nitrophenol: The lack of symmetry in 2-nitrophenol results in a more complex ¹H NMR

spectrum with four distinct signals for the aromatic protons. In CDCl₃, these protons appear

as a doublet of triplets at 6.99 ppm, a doublet of doublet of doublets at 7.15 ppm, a doublet

of triplets at 7.58 ppm, and a doublet of doublets at 8.10 ppm.[6] The phenolic proton,

involved in the intramolecular hydrogen bond, gives a characteristic downfield singlet at

10.58 ppm.[6]

The Structural Divide: Intra- vs. Intermolecular
Hydrogen Bonding
The fundamental difference in the spectroscopic properties of 2-nitrophenol and 4-nitrophenol

can be visualized through their hydrogen bonding interactions.

2-Nitrophenol

4-Nitrophenol

Structure Intramolecular H-Bond
Proximity of -OH and -NO2

Chelation Effect
Forms stable 6-membered ring

Structure Intermolecular H-Bond
Separation of -OH and -NO2

Molecular Association
Forms chains/aggregates

Click to download full resolution via product page

Caption: Logical flow illustrating the structural basis for the different types of hydrogen bonding

in 2-nitrophenol and 4-nitrophenol.
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Experimental Protocols
UV-Vis Spectroscopy
A stock solution of the nitrophenol isomer is prepared in a suitable solvent (e.g., water,

ethanol). For analysis, an aliquot of the stock solution is diluted in a 1 cm path length quartz

cuvette with the desired solvent (e.g., acidic or basic buffer solution) to an appropriate

concentration (typically in the micromolar range). The UV-Vis spectrum is recorded against a

solvent blank over a wavelength range of approximately 200-500 nm using a double-beam UV-

Vis spectrophotometer.

Infrared (IR) Spectroscopy
For solid-state analysis, the KBr pellet method is commonly employed.[7][8] A small amount of

the finely ground nitrophenol sample (1-2 mg) is intimately mixed with spectroscopic grade

potassium bromide (KBr) (100-200 mg).[8] The mixture is then compressed under high

pressure in a die to form a thin, transparent pellet. The IR spectrum is recorded using an FTIR

spectrometer, typically in the range of 4000-400 cm⁻¹.

¹H NMR Spectroscopy
A sample of the nitrophenol isomer (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube to a volume of approximately 0.6-0.7 mL.[9] A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added. The ¹H NMR spectrum is

then acquired on an NMR spectrometer, with the chemical shifts reported in parts per million

(ppm) relative to the reference signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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